3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a fluorophenyl group, a pyrrolidinyl group, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the oxadiazole ring.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions or reductive amination processes.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Fluorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a methyl group instead of fluorine.
3-(3-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O.ClH/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10;/h1,3-4,7,10,14H,2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFJGFKYSIGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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